Antibacterial agent 140 (chloride)

Description

Significance of Novel Antibacterial Agents in the Era of Antimicrobial Resistance

The development of novel antibacterial agents is a critical priority in modern medicine. dntb.gov.uaresearchgate.net Pathogens have evolved sophisticated mechanisms to resist existing antibiotics, leading to a pressing need for drugs with new modes of action. dntb.gov.ua The ideal new agent would not only be effective against resistant strains but also minimize the potential for future resistance development. Light-activated therapies, such as those involving Antibacterial Agent 140 (Chloride), represent a departure from traditional antibiotic mechanisms, potentially circumventing existing resistance pathways.

Historical Context of Antibacterial Agent 140 (Chloride) Discovery and Initial Characterization

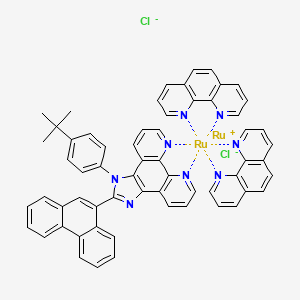

Antibacterial Agent 140 (Chloride), also referred to in scientific literature as Ru2, is a multifunctional ruthenium (II) polypyridine complex. Its development and initial characterization were detailed in a 2023 publication in the European Journal of Medicinal Chemistry by researchers from Guangdong Pharmaceutical University and collaborating institutions. nih.gov This compound was engineered to possess a unique property known as aggregation-induced emission (AIE), where it becomes highly luminescent upon aggregating on the surface of Gram-positive bacteria. nih.gov

The initial research demonstrated that the compound's selectivity for Gram-positive bacteria is due to a specific interaction with lipoteichoic acids (LTA) present in their cell walls. nih.gov This interaction not only allows for the visual detection of these bacteria through fluorescence but also positions the agent for its secondary function: as a potent photosensitizer. nih.gov Upon irradiation with light, it generates reactive oxygen species that lead to bacterial cell death. nih.govbioworld.com This dual functionality for both detection and treatment marked it as the first reported ruthenium-based AIEgen photosensitizer with these combined capabilities. nih.gov

Current Research Landscape and Unaddressed Challenges for Antibacterial Agent 140 (Chloride)

The current research on Antibacterial Agent 140 (Chloride) is focused on its dual application as a diagnostic and therapeutic agent. Studies have shown its effectiveness in vitro and in vivo against Staphylococcus aureus (S. aureus). nih.govbioworld.com The compound exhibits robust antibacterial activity under light irradiation while showing minimal toxicity to mammalian cells in the dark. nih.govbioworld.com

Despite these promising findings, several challenges remain. A primary hurdle for all photodynamic therapies is ensuring adequate light penetration to the site of infection, especially for deep-seated or systemic infections. nih.govrsc.org Furthermore, while targeting LTA offers selectivity, the potential for bacteria to develop resistance by modifying their cell surface components cannot be entirely dismissed. Optimizing the compound's formulation to enhance its stability, delivery, and accumulation at the target site are also key areas for future research. nih.gov The long-term safety profile and the potential for phototoxicity in clinical applications will also require thorough investigation.

Detailed Research Findings

The initial characterization of Antibacterial Agent 140 (Chloride) has provided key data on its properties and biological activity.

Table 1: Physicochemical Properties of Antibacterial Agent 140 (Chloride)

| Property | Value |

| Molecular Formula | C61H44Cl2N8Ru |

| Molecular Weight | 1061.03 |

| Key Feature | Aggregation-Induced Emission (AIE) |

| Target | Lipoteichoic Acid (LTA) in Gram-positive bacteria |

Table 2: In Vitro Activity of Antibacterial Agent 140 (Chloride)

| Parameter | Organism | Condition | Result | Reference |

| Antibacterial Activity | S. aureus | Light Irradiation | Robust killing effect | nih.gov |

| Antibacterial Activity | E. coli | Light Irradiation | No significant effect | bioworld.com |

| Cytotoxicity | HeLa cells | Dark | >80% viability at ≤32 µM | bioworld.com |

| Cytotoxicity | HeLa cells | Light Irradiation | >73% viability at ≤32 µM | nih.gov |

| Hemolysis | Human Red Blood Cells | Light Irradiation | No significant hemolysis at 5x MIC | bioworld.com |

Table 3: Mechanism of Action Insights

| Aspect | Finding | Reference |

| Selectivity Mechanism | Interaction with Lipoteichoic Acid (LTA) | nih.gov |

| LTA Binding Confirmation | Displacement of BODIPY-TR-cadaverine (BC) | bioworld.com |

| Effect on Gene Expression | Reduction in peptidoglycan synthesis and respiratory genes | bioworld.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C61H44Cl2N8Ru2- |

|---|---|

Molecular Weight |

1162.1 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)-2-phenanthren-9-ylimidazo[4,5-f][1,10]phenanthroline;1,10-phenanthroline;ruthenium;ruthenium(1+);dichloride |

InChI |

InChI=1S/C37H28N4.2C12H8N2.2ClH.2Ru/c1-37(2,3)24-16-18-25(19-17-24)41-35-30-15-9-21-39-33(30)32-29(14-8-20-38-32)34(35)40-36(41)31-22-23-10-4-5-11-26(23)27-12-6-7-13-28(27)31;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h4-22H,1-3H3;2*1-8H;2*1H;;/q;;;;;;+1/p-2 |

InChI Key |

HFIVRUPMHMOYDL-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC7=CC=CC=C7C8=CC=CC=C86.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru].[Ru+] |

Origin of Product |

United States |

Mechanistic Elucidation of Antibacterial Agent 140 Chloride Action at the Molecular and Cellular Level

Identification and Validation of Primary Molecular Targets

The antibacterial action of Antibacterial agent 140 (chloride) is initiated through its interaction with several key molecular components within the bacterial cell. Its efficacy is significantly enhanced by light, a characteristic of its nature as a photosensitizer. rsc.org Upon photoactivation, it generates reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread damage to cellular structures. nih.govresearchgate.netresearchgate.net

Inhibition of Essential Enzymatic Pathways

Antibacterial agent 140 (chloride) disrupts critical enzymatic pathways within bacteria. A primary mechanism is the disruption of the intracellular redox balance through the generation of singlet oxygen (¹O₂) under light irradiation. rsc.org This imbalance can inactivate a wide range of enzymes, particularly those sensitive to oxidative stress.

Furthermore, studies on similar ruthenium polypyridine complexes have demonstrated the ability to inhibit topoisomerase I, an essential enzyme for DNA replication and transcription. researchgate.net The inhibition of such crucial enzymes contributes significantly to the bactericidal effect of the compound. While direct enzymatic inhibition data for Antibacterial agent 140 (chloride) is specific, the known effects of similar compounds and its ROS-generating capabilities suggest a broad impact on bacterial enzymatic machinery.

Table 1: Effects of Ruthenium Complexes on Bacterial Enzymes

| Complex Type | Target Enzyme/Pathway | Observed Effect |

| Ruthenium Polypyridine Complexes | Topoisomerase I | Inhibition of enzyme activity researchgate.net |

| Ruthenium-based Photosensitizers | Respiratory Chain | Reduction in the expression of critical respiratory genes |

| Photosensitizers (general) | Various enzymes | Inactivation via ROS-induced oxidative damage rsc.org |

Modulation of Nucleic Acid Synthesis

The integrity of nucleic acids is compromised by Antibacterial agent 140 (chloride) through several mechanisms. The generation of ROS leads to oxidative damage of DNA and RNA, causing strand breaks and other lesions that disrupt their function. nih.gov

Moreover, the inhibitory effect on topoisomerase I, as observed with analogous ruthenium complexes, directly interferes with the processes of DNA replication and transcription, which are vital for bacterial survival and proliferation. researchgate.net Some ruthenium complexes have also been shown to cause DNA damage, a mechanism that is enhanced when the complex is conjugated to a DNA-targeting peptide. nih.gov

Disruption of Protein Synthesis Machinery

The machinery of protein synthesis is another key target. The ROS generated by photoactivated Antibacterial agent 140 (chloride) can lead to the denaturation and aggregation of proteins, including those of the ribosomal subunits and other essential factors for translation. nih.gov This non-specific damage to proteins disrupts the synthesis of new proteins, leading to a cascade of failures in cellular functions. While direct binding to the ribosome has not been explicitly demonstrated for this specific compound, it is a known mechanism for other antimicrobial peptides that, like Antibacterial agent 140 (chloride), target the bacterial cell envelope.

Interaction with Bacterial Cell Envelope and Integrity

A defining feature of the mechanism of Antibacterial agent 140 (chloride) is its targeted interaction with the cell envelope of Gram-positive bacteria, leading to a loss of structural integrity and function.

Membrane Permeabilization and Ion Homeostasis Disruption

Antibacterial agent 140 (chloride) exhibits a selective and strong interaction with lipoteichoic acids (LTA), which are major components of the cell wall of Gram-positive bacteria. rsc.orgresearchgate.net This interaction is a critical first step that localizes the compound on the bacterial surface.

Following this initial binding, and particularly upon photoactivation, the agent induces membrane permeabilization. This is evidenced by the leakage of intracellular components from treated bacteria. researchgate.net The disruption of the membrane integrity leads to a loss of the electrochemical gradients that are essential for cellular processes, thereby disrupting ion homeostasis. This is a common mechanism for cationic antimicrobial agents which are electrostatically attracted to the negatively charged bacterial membrane. nih.gov

Table 2: Membrane-Related Effects of Antibacterial Agent 140 (Chloride) and Similar Compounds

| Compound/Class | Interaction | Consequence |

| Antibacterial agent 140 (chloride) | Binds to Lipoteichoic Acid (LTA) rsc.orgresearchgate.net | Selective targeting of Gram-positive bacteria |

| Ruthenium-based Photosensitizers | Electrostatic interaction with cell membrane | Membrane permeabilization researchgate.net |

| Cationic Antimicrobial Agents | Interaction with negatively charged membrane | Disruption of ion homeostasis nih.gov |

| Antibacterial agent 140 (chloride) | Photo-induced ROS generation | Disruption of intracellular redox balance rsc.org |

Effects on Peptidoglycan Synthesis and Cell Wall Structure

The structural integrity of the bacterial cell wall is further compromised by the effect of Antibacterial agent 140 (chloride) on peptidoglycan synthesis. Research on a closely related ruthenium-based AIEgen photosensitizer, identified as Ru2, has shown that it causes a reduction in the expression of genes that are essential for the synthesis of the peptidoglycan cell wall.

This downregulation of key synthetic genes weakens the peptidoglycan layer, making the bacteria more susceptible to osmotic stress and lysis. The combination of direct membrane damage and the inhibition of cell wall synthesis creates a potent and multifaceted attack on the bacterial envelope.

Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA) Interactions

The cell envelopes of bacteria present critical targets for antimicrobial agents. In Gram-positive bacteria, lipoteichoic acid (LTA) is a major surface polysaccharide and a vital component of the cell wall, playing key roles in cell growth, replication, and biofilm formation. mdpi.com The inhibition of LTA synthesis or direct interaction with the LTA polymer can lead to potent antibacterial effects. nih.govresearchgate.net

Antibacterial agent 140 (chloride) demonstrates a highly selective mechanism of action rooted in its specific interaction with LTA. medchemexpress.com This targeted binding is the primary reason for its ability to uniquely discriminate and efficiently eliminate Gram-positive (G+) bacteria from other bacterial types. medchemexpress.com Cationic compounds often exhibit high-affinity binding to the anionic LTA, disrupting cell wall integrity and function. nih.gov

In contrast, lipopolysaccharide (LPS) is a principal component of the outer membrane of Gram-negative bacteria and is not a primary target for Antibacterial agent 140 (chloride). nih.govnih.gov The agent's specificity for LTA underscores its specialized activity against Gram-positive pathogens. medchemexpress.com

Subcellular Localization and Intracellular Effects

The initial site of action for Antibacterial agent 140 (chloride) is the bacterial cell envelope. Due to its cationic nature and specific affinity for LTA, the compound localizes on the surface of Gram-positive bacteria. medchemexpress.comnih.gov This interaction is believed to disrupt the bacterial membrane's integrity, a mechanism common to many cationic antimicrobial agents that interact with negatively charged components of the cell membrane. nih.govdrugbank.compatsnap.com

Following membrane interaction, Antibacterial agent 140 (chloride) exerts further effects that lead to cell death. A key intracellular effect is the generation of large amounts of reactive oxygen species (ROS). nih.gov This surge in ROS induces significant oxidative stress, which in turn inhibits essential metabolic processes and damages vital cellular macromolecules such as proteins, lipids, and nucleic acids, ultimately resulting in bacterial death. nih.govnih.gov

Distinction Between Bactericidal and Bacteriostatic Modalities

Antimicrobial agents are broadly classified as either bactericidal, meaning they directly kill bacteria, or bacteriostatic, meaning they inhibit bacterial growth and reproduction. drugbank.comultra-fresh.com The choice between these modalities can depend on the infection's severity and the host's immune status. droracle.ai

Research findings indicate that Antibacterial agent 140 (chloride) functions as a bactericidal agent. It is described as being able to efficiently "exterminate" Gram-positive bacteria. medchemexpress.com Its bactericidal nature is further supported by data from dose-dependent studies, which show a direct killing effect both with and without light exposure. In the dark, the agent demonstrates a reduction in S. aureus viability from 78% down to 0% as the concentration increases. medchemexpress.com Similarly, upon light irradiation, it almost completely inhibits the growth of S. aureus even at very low concentrations. medchemexpress.com This capacity for direct and irreversible cell killing, rather than merely suppressing proliferation, firmly places it in the bactericidal category. ultra-fresh.com

| Condition | Concentration Range (µg/mL) | Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Dark | 0.1 - 5 | S. aureus | Dose-dependent viability reduction from 78% to 0%. | medchemexpress.com |

| Light Irradiation (120s) | 0.1 - 5 | S. aureus | Almost complete inhibition of growth at very low concentrations. | medchemexpress.com |

Photodynamic Mechanisms of Action (If applicable)

The antibacterial activity of Antibacterial agent 140 (chloride) is significantly enhanced by a photodynamic mechanism. This is applicable as the compound is the first reported Ruthenium-based AIEgen (Aggregation-Induced Emission) photosensitizer developed for the dual purpose of detecting and treating Gram-positive bacterial infections. medchemexpress.com

Antibacterial photodynamic therapy (APDT) involves three components: a photosensitizer, light of a specific wavelength, and oxygen. nih.gov When the photosensitizer (in this case, Antibacterial agent 140 (chloride)) absorbs light, it becomes excited from its ground state to a higher energy state. nih.govnih.gov This energy is then transferred to surrounding molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and other free radicals. nih.govmdpi.com These ROS cause widespread, non-specific damage to bacterial cells, leading to rapid cell death. nih.govthno.org Antibacterial agent 140 (chloride) possesses robust antibacterial activity against Gram-positive bacteria specifically under light irradiation, confirming its function as an effective photosensitizer in APDT. medchemexpress.com

Antimicrobial Spectrum and Efficacy of Antibacterial Agent 140 Chloride : in Vitro and Pre Clinical Assessments

Susceptibility Profiles Across Diverse Bacterial Species

Antibacterial agent 140 (chloride) is a novel ruthenium-based photosensitizer that has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action is associated with its ability to selectively interact with lipoteichoic acids (LTA), a major component of the Gram-positive bacterial cell wall. This interaction leads to bacterial cell death, an effect that is notably enhanced by the presence of light, indicating a photodynamic therapeutic potential.

Gram-Positive Bacterial Efficacy (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

Staphylococcus aureus: Antibacterial agent 140 (chloride) has shown potent activity against Staphylococcus aureus. In vitro studies have revealed a dose-dependent killing efficiency. Even in the absence of light, the compound exhibits toxicity towards S. aureus, with cell viability decreasing from 78% to 0% over a concentration range of 0.1 to 5 µg/mL after one hour of incubation. The bactericidal effect is significantly amplified upon light irradiation. When exposed to light for 120 seconds, the agent almost completely inhibits the growth of S. aureus at very low concentrations.

| Bacterium | Concentration (µg/mL) | Condition | Efficacy |

| Staphylococcus aureus | 0.1 - 5 | Dark | Dose-dependent toxicity (78% to 0% viability) |

| Staphylococcus aureus | 0.1 - 5 | Light (120s) | Almost complete growth inhibition |

Enterococcus faecalis and Bacillus subtilis: Despite the demonstrated efficacy against S. aureus, detailed research findings and specific minimum inhibitory concentration (MIC) values for the activity of Antibacterial agent 140 (chloride) against Enterococcus faecalis and Bacillus subtilis are not readily available in publicly accessible scientific literature.

Gram-Negative Bacterial Efficacy (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae)

The primary mechanism of action for Antibacterial agent 140 (chloride) involves targeting lipoteichoic acids, which are absent in the cell walls of Gram-negative bacteria. This inherent selectivity suggests a limited spectrum of activity against these organisms. Currently, there is a lack of specific data from in vitro susceptibility studies detailing the efficacy or MIC values of Antibacterial agent 140 (chloride) against common Gram-negative pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

Activity against Atypical Bacteria

There is currently no available information in scientific literature regarding the in vitro activity or efficacy of Antibacterial agent 140 (chloride) against atypical bacteria, such as Mycoplasma species or Chlamydia species.

Efficacy against Biofilm-Associated Bacterial Forms

Bacterial biofilms present a significant challenge in the treatment of infections due to their increased resistance to conventional antimicrobial agents. Some research indicates that Antibacterial agent 140 (chloride) may have a role in combating these complex bacterial communities.

Inhibition of Biofilm Formation

While the potential for Antibacterial agent 140 (chloride) to prevent the initial stages of biofilm development is an area of interest, specific quantitative data on the inhibition of biofilm formation for Staphylococcus aureus or other bacterial species are not detailed in the available research.

Eradication of Established Biofilms

The ability to dismantle and eliminate mature biofilms is a critical attribute for a novel antibacterial agent. There are general indications that ruthenium-based photosensitizers can be effective in this regard; however, specific research findings detailing the quantitative eradication of established biofilms of Staphylococcus aureus or other bacteria by Antibacterial agent 140 (chloride) are not presently available.

Activity Against Persistent Cells and Dormant States

Persistent and dormant bacterial cells represent a significant challenge in treating chronic and recurrent infections due to their metabolic inactivity and tolerance to conventional antibiotics. These states allow bacteria to survive antimicrobial treatment and later cause a relapse of the infection.

Currently, there is a lack of specific research data in publicly available scientific literature regarding the direct activity of Antibacterial agent 140 (chloride) against bacterial persister cells or bacteria in dormant states. While the compound has shown potent bactericidal effects against actively growing Gram-positive bacteria, its efficacy against these tolerant, non-replicating bacterial forms has not yet been reported. Further investigation is required to determine if Antibacterial agent 140 (chloride) can eradicate these challenging bacterial populations.

In Vitro Susceptibility Testing Methodologies

The evaluation of a new antimicrobial agent's effectiveness relies on standardized in vitro susceptibility testing. These methods provide crucial data on the concentration of the agent required to inhibit or kill bacteria. For Antibacterial agent 140 (chloride), which demonstrates selective and potent activity against Gram-positive bacteria through its interaction with lipoteichoic acids, these tests are fundamental to understanding its potential therapeutic applications. bioworld.comnih.gov The primary methodologies employed are the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the analysis of Time-Kill Curves.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. rsc.org This is a fundamental measure of an agent's potency. The broth microdilution method is a common technique used to determine the MIC. In this method, a standardized suspension of the target bacterium is introduced into a series of wells containing serial dilutions of the antimicrobial agent. rsc.org Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the agent that shows no bacterial growth is recorded as the MIC.

While specific MIC values for Antibacterial agent 140 (chloride) against a broad range of bacteria are not widely available in a consolidated table, research indicates its potent activity, particularly against Staphylococcus aureus. bioworld.com

Minimum Bactericidal Concentration (MBC) Determination

The MBC goes a step further than the MIC by identifying the lowest concentration of an antimicrobial agent required to kill a specific percentage (typically 99.9%) of the initial bacterial inoculum. To determine the MBC, an aliquot from the wells of the MIC test that show no visible growth is sub-cultured onto an antibiotic-free agar (B569324) medium. After incubation, the concentration of the agent that results in no or minimal colony growth on the agar plate is identified as the MBC. An MBC-to-MIC ratio can help classify the agent as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).

Time-Kill Curves

Time-kill assays, or time-kill curves, provide dynamic information about the antimicrobial activity of a compound over time. These assays involve exposing a standardized bacterial population to the antimicrobial agent at various concentrations (often multiples of the MIC) and then measuring the number of viable bacteria at different time points. The results are plotted as the logarithm of the colony-forming units per milliliter (CFU/mL) against time.

This method reveals whether an agent's killing effect is concentration-dependent (the rate of killing increases with higher concentrations) or time-dependent (the killing effect is maximized at concentrations just above the MIC and does not significantly increase with higher concentrations). Research on a ruthenium-based photosensitizer, identified as Antibacterial agent 140 (chloride), has demonstrated time-dependent killing efficiency against S. aureus, particularly when activated by light. bioworld.com Studies on similar ruthenium complexes have shown rapid bactericidal action, with a complete elimination of S. aureus observed within 1 to 2 hours at effective concentrations. nih.gov

Interactive Data Table: In Vitro Susceptibility Testing Parameters

Below is a generalized representation of data that would be generated from in vitro susceptibility testing of an antibacterial agent. Note: The values presented here are for illustrative purposes to demonstrate the data format and are not the actual experimental values for Antibacterial agent 140 (chloride), which are not yet fully available in the public domain.

| Test | Parameter | Description |

| Minimum Inhibitory Concentration (MIC) | Lowest concentration (µg/mL) preventing visible bacterial growth. | A measure of the agent's potency to inhibit bacterial proliferation. |

| Minimum Bactericidal Concentration (MBC) | Lowest concentration (µg/mL) that kills ≥99.9% of the initial bacterial population. | Determines the concentration needed for bactericidal activity. |

| Time-Kill Curve | Log reduction in CFU/mL over time at different concentrations. | Provides insights into the rate and dynamics of bacterial killing. |

Chemical Synthesis, Structure Activity Relationship Sar , and Analog Design of Antibacterial Agent 140 Chloride

Synthetic Pathways and Scalability Considerations

The synthesis of gepotidacin (B1671446) and its analogs has been a subject of detailed investigation, with a focus on developing efficient and scalable routes to support preclinical and clinical development. The core triazaacenaphthylene scaffold is a key structural feature, and its construction has been a primary challenge in the synthetic process.

One of the pioneering synthetic routes to the triazaacenaphthylene core of what would become gepotidacin was developed in the early 2000s. This initial pathway involved a multi-step sequence that began with the nitration of 5-bromo-1,6-naphthyridine, followed by a series of reactions including amination, cyclization, and reduction to form the tricyclic core. While effective for initial exploratory work, this route was lengthy and not ideal for large-scale production.

Later refinements to the synthesis focused on improving efficiency and yield. A key development was the implementation of a palladium-catalyzed Buchwald-Hartwig amination reaction to form a crucial C-N bond in the core structure. This approach significantly streamlined the synthesis. Further process development led to a scalable synthesis suitable for producing kilogram quantities of gepotidacin. This optimized route features a convergent strategy where the triazaacenaphthylene core and the side chain are synthesized separately and then coupled in a final step.

A significant challenge in the large-scale synthesis of gepotidacin is the control of stereochemistry, as the molecule contains a chiral center in its side chain. The development of an asymmetric synthesis or the efficient resolution of enantiomers has been a critical aspect of the manufacturing process to ensure the production of the desired single enantiomer with optimal biological activity.

Rational Design of Analogs for Improved Potency and Spectrum

The development of gepotidacin has been guided by a rational, structure-based design approach aimed at optimizing its antibacterial potency and spectrum of activity. Early research in this area focused on modifying the substituents on the triazaacenaphthylene core and the side chain to understand their impact on biological activity.

Initial studies identified the importance of the C-7 substituent for antibacterial potency. A variety of groups were explored at this position, leading to the discovery that certain substituted piperazine (B1678402) moieties provided a good balance of activity against both Gram-positive and Gram-negative bacteria. The nature of the substituent on the piperazine ring was found to be critical, with the final aminomethyl-pyrrolidinyl side chain in gepotidacin emerging from extensive analog synthesis and testing.

Structure-activity relationship (SAR) studies demonstrated that modifications to the R1 and R2 positions of the triazaacenaphthylene core were crucial for optimizing the compound's interaction with its target enzymes, DNA gyrase and topoisomerase IV. For instance, the introduction of a fluorine atom at the R1 position was found to enhance activity against certain strains. The table below summarizes the impact of key structural modifications on the antibacterial activity of gepotidacin analogs.

Table 1: Structure-Activity Relationship of Gepotidacin Analogs

| Analog | R1 Position | R2 Position | C-7 Side Chain | Key Activity Finding |

|---|---|---|---|---|

| Early Lead | H | H | Simple piperazine | Moderate activity, served as starting point for optimization. |

| Intermediate 1 | F | H | Substituted piperazine | Enhanced potency against S. aureus compared to the early lead. |

| Intermediate 2 | F | CH3 | Varied piperazine analogs | Exploration of R2 substitution showed limited improvement. |

| Gepotidacin | F | H | (R)-3-aminomethyl-pyrrolidinyl piperazine | Optimized potency and broad spectrum, including activity against resistant strains. |

The rational design process also involved leveraging X-ray crystallography data of the compounds bound to their target enzymes. These structural insights allowed for the targeted design of analogs with improved binding affinity and the ability to overcome common resistance mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has played a significant role in the optimization of the triazaacenaphthylene class of inhibitors, including gepotidacin. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the gepotidacin series, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. These models use the three-dimensional structures of the molecules to derive correlations between their steric and electrostatic fields and their antibacterial potency.

The QSAR models developed for this class of compounds have highlighted the importance of specific structural features for activity. For example, the models have confirmed that the steric bulk and electrostatic potential of the C-7 side chain are critical determinants of potency. The models have also provided insights into the optimal electronic properties of the triazaacenaphthylene core, guiding the selection of substituents at the R1 and R2 positions.

These predictive models have been used to prioritize the synthesis of new analogs, allowing researchers to focus their efforts on compounds with the highest probability of success. This approach has accelerated the drug discovery process and has been instrumental in the identification of gepotidacin as a clinical candidate.

Pharmacophore Mapping and Molecular Diversity Analysis

Pharmacophore mapping has been a key tool in understanding the essential structural features required for the antibacterial activity of the triazaacenaphthylene class of compounds. A pharmacophore model defines the spatial arrangement of features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with its biological target.

For gepotidacin and its analogs, pharmacophore models have been generated based on the structures of active compounds and their co-crystal structures with DNA gyrase and topoisomerase IV. These models typically include features such as:

An aromatic ring system corresponding to the triazaacenaphthylene core.

A hydrogen bond acceptor feature associated with the nitrogen atoms in the core.

A hydrogen bond donor and acceptor group in the C-7 side chain.

A hydrophobic region associated with the piperazine ring.

These pharmacophore models have been used in virtual screening campaigns to identify novel chemical scaffolds that could potentially act as bacterial topoisomerase inhibitors.

Molecular diversity analysis has been employed to ensure that the synthesized analogs cover a broad range of chemical space. By systematically varying the substituents at different positions of the molecular scaffold, researchers have been able to explore the structure-activity landscape more comprehensively. This approach helps to identify novel structural motifs that can lead to improved potency, a broader spectrum of activity, or better pharmacokinetic properties.

Prodrug Strategies for Enhanced Delivery to Research Models (Focus on Chemical Modification)

While gepotidacin itself has demonstrated suitable pharmacokinetic properties for oral and intravenous administration, prodrug strategies have been explored for related compounds in the triazaacenaphthylene class to enhance their delivery in research models. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.

The primary goal of a prodrug strategy in this context is often to improve oral bioavailability. This can be achieved by masking polar functional groups in the parent molecule to increase its lipophilicity and facilitate its absorption from the gastrointestinal tract.

For analogs of gepotidacin, chemical modifications to the side chain have been investigated to create prodrugs. For example, the primary amine group in the side chain, which is important for activity but can limit oral absorption due to its polarity, can be temporarily modified. One common approach is the formation of a carbamate (B1207046) or an amide linkage with a promoiety that is designed to be cleaved by enzymes in the blood or liver, releasing the active parent drug.

The design of a successful prodrug requires a careful balance between increased lipophilicity for absorption and efficient cleavage to release the active drug at the desired site of action. The choice of the promoiety is critical and is often guided by the need for chemical stability, low toxicity of the cleaved promoiety, and a predictable rate of conversion to the active drug.

Pharmacokinetic and Pharmacodynamic Pk/pd Modeling of Antibacterial Agent 140 Chloride in Pre Clinical Systems

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

A comprehensive understanding of a drug candidate's ADME properties is fundamental to predicting its behavior in a biological system. For "Antibacterial agent 140 (chloride)," detailed in vitro ADME studies are crucial to assess its potential for oral bioavailability, tissue penetration, metabolic stability, and routes of elimination.

While specific experimental ADME data for "Antibacterial agent 140 (chloride)" is not extensively available in the public domain, general principles for ruthenium-based compounds and photosensitizers can be inferred. The assessment would typically involve a battery of in vitro assays.

Table 1: Key In Vitro ADME Assays and Their Significance

| ADME Parameter | In Vitro Assay | Significance for Antibacterial Agent 140 (Chloride) |

| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption and potential for oral administration. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses passive diffusion across biological membranes. | |

| Distribution | Plasma Protein Binding Assay | Determines the fraction of unbound drug, which is the pharmacologically active portion. capes.gov.br High binding can affect distribution and efficacy. |

| Microsomal Binding Assay | Evaluates non-specific binding to liver microsomes, which can influence metabolic rate measurements. | |

| Metabolism | Liver Microsomal Stability Assay | Assesses the rate of metabolism by cytochrome P450 enzymes, indicating the drug's metabolic stability and potential for drug-drug interactions. youtube.com |

| Hepatocyte Stability Assay | Provides a more complete picture of metabolism, including both Phase I and Phase II metabolic pathways. | |

| Excretion | Transporter Interaction Assays (e.g., P-gp, BCRP) | Identifies if the compound is a substrate or inhibitor of key efflux transporters, which can impact its absorption and elimination. |

For ruthenium complexes, their charge and the nature of their ligands significantly influence their ADME properties. nih.gov The positive charge often associated with such complexes can facilitate interaction with negatively charged bacterial cell walls but may also impact their permeability across mammalian cell membranes. nih.gov

PK/PD Correlations in Defined Biological Matrices

The relationship between the concentration of an antimicrobial agent and its effect on a pathogen is defined by pharmacokinetic/pharmacodynamic (PK/PD) indices. These indices are crucial for designing effective dosing regimens. researchgate.netnih.gov For "Antibacterial agent 140 (chloride)," which exhibits light-dependent activity, these correlations are particularly important to establish.

The primary PK/PD indices for antibiotics are:

fAUC24/MIC: The ratio of the free drug area under the concentration-time curve over 24 hours to the Minimum Inhibitory Concentration.

fCmax/MIC: The ratio of the free drug maximum concentration to the MIC.

f%T>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC. researchgate.net

In vitro studies have shown that "Antibacterial agent 140 (chloride)" demonstrates dose-dependent and time-dependent killing of Staphylococcus aureus upon light irradiation. nih.gov For instance, at concentrations ranging from 0.1 to 5 µg/mL, a clear dose-dependent viability reduction from 78% to 0% was observed in the dark, with near-complete inhibition of S. aureus growth at very low concentrations upon light exposure. acs.org

An in vivo study in a female Kunming mice model with a skin infection caused by S. aureus showed that a 20 μg/mL solution of "Antibacterial agent 140 (chloride)" applied to the wound resulted in a significant reduction in wound size under light irradiation, with almost complete healing after 7 days. nih.govmedchemexpress.com

To establish robust PK/PD correlations, studies in defined biological matrices such as plasma, serum, and tissue homogenates are necessary. These studies would involve measuring the concentration of "Antibacterial agent 140 (chloride)" over time in these matrices after administration and correlating these concentrations with the observed antibacterial effect. The hollow fiber infection model is a valuable in vitro tool for such investigations, as it allows for the simulation of human pharmacokinetic profiles and the determination of the key PK/PD driver for efficacy. nih.gov

Mathematical and Computational Modeling of Drug Exposure and Bacterial Response

Mathematical and computational models are invaluable tools in modern drug development, allowing for the simulation of drug exposure and its effect on bacterial populations. capes.gov.brnih.govrsc.org These models can help in optimizing dosing regimens, predicting the potential for resistance development, and translating preclinical data to clinical scenarios. rsc.org

For "Antibacterial agent 140 (chloride)," a sigmoidal Emax model could be employed to describe the relationship between drug concentration and the rate of bacterial killing. This model incorporates parameters such as the maximum killing effect (Emax), the concentration at which 50% of the maximum effect is achieved (EC50), and the Hill slope, which describes the steepness of the concentration-response curve. monash.edu

A general structure for a PK/PD model of an antibacterial agent would involve:

A pharmacokinetic model: Describing the absorption, distribution, and elimination of "Antibacterial agent 140 (chloride)". This could be a one-, two-, or multi-compartment model. nih.gov

A pharmacodynamic model: Linking the drug concentrations from the PK model to the bacterial killing and growth dynamics. This would account for both natural bacterial growth and the drug-induced killing rate, which for this agent would also be a function of light exposure. researchgate.net

Computational approaches, such as DFT (Density Functional Theory) and TDDFT (Time-Dependent Density Functional Theory), can be used to understand the electronic and structural properties of the ruthenium complex that contribute to its photosensitizing activity. acs.org Molecular dynamics simulations can further explore its interaction with bacterial cell membranes and intracellular targets. acs.org

Bioanalytical Methodologies for Quantification of Antibacterial Agent 140 (Chloride) in Research Samples

Accurate and sensitive bioanalytical methods are essential for the quantification of "Antibacterial agent 140 (chloride)" in various biological matrices during preclinical studies. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. nih.govchemistryworld.com

The development of a robust LC-MS/MS method for "Antibacterial agent 140 (chloride)" would involve:

Sample Preparation: An efficient extraction method to isolate the analyte from the biological matrix (e.g., plasma, tissue homogenate) while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

Chromatographic Separation: A suitable HPLC or UHPLC column and mobile phase to achieve good separation of the analyte from other components in the sample. Reversed-phase chromatography is commonly used.

Mass Spectrometric Detection: Optimization of the mass spectrometer parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), to ensure high selectivity and sensitivity for the detection of "Antibacterial agent 140 (chloride)".

The method would need to be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. researchgate.net Given that "Antibacterial agent 140 (chloride)" is a ruthenium-containing compound, inductively coupled plasma mass spectrometry (ICP-MS) could also be a complementary technique for quantifying the total ruthenium content in samples, although it would not distinguish the parent compound from any potential metabolites.

Interactions of Antibacterial Agent 140 Chloride with Other Antimicrobial Agents and Host Systems

Synergistic and Antagonistic Combinations with Other Antibacterials

The combination of antimicrobial agents is a crucial strategy in combating bacterial infections, particularly those caused by multidrug-resistant (MDR) pathogens. Such combinations can result in synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is particularly sought after as it can enhance therapeutic efficacy, reduce the required doses, and potentially limit the development of resistance. Conversely, antagonism, where one drug diminishes the effect of another, is undesirable and can lead to treatment failure.

In Vitro Synergy Testing Methodologies (e.g., Checkerboard Assay, Time-Kill Studies)

To evaluate the combined effects of antimicrobial agents, several in vitro methodologies are employed. The most common methods include the checkerboard assay and time-kill studies. nih.govfrontiersin.org

Checkerboard Assay:

The checkerboard assay is a widely used method to determine the interaction between two antimicrobial agents. nih.govnih.gov It involves preparing a series of two-fold dilutions of two drugs, both individually and in combination, in a microtiter plate. nih.govcreative-diagnostics.com The plate is then inoculated with a standardized bacterial suspension and incubated. creative-diagnostics.com The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. nih.govresearchgate.net

From the MIC values obtained, the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone. creative-diagnostics.comemerypharma.com

The interaction is then classified based on the FIC index value:

Synergy: FIC index ≤ 0.5

Additive/Indifference: 0.5 < FIC index ≤ 4

Antagonism: FIC index > 4 emerypharma.com

Interactive Data Table: Interpretation of Checkerboard Assay Results

| FIC Index | Interpretation | Description |

| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of the individual effects. |

| > 0.5 and ≤ 4 | Additive/Indifference | The combined effect is equal to or slightly greater than the sum of the individual effects. |

| > 4 | Antagonism | The effect of one or both drugs is diminished in the presence of the other. |

Time-Kill Studies:

Time-kill assays, also known as time-kill kinetic assays, provide a dynamic picture of the antimicrobial interaction over time. nih.govresearchgate.net This method assesses the rate at which a combination of antimicrobial agents kills a bacterial population. emerypharma.com In a typical time-kill study, a standardized bacterial inoculum is exposed to the antimicrobial agents alone and in combination at specific concentrations (often multiples of the MIC). nih.gov Samples are collected at various time points (e.g., 0, 2, 4, 6, 24 hours), and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined by plating and counting. researchgate.netnih.gov

Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Antagonism is defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent. Additivity or indifference is a < 2-log10 change in CFU/mL. jabonline.in This method is valuable for confirming the bactericidal or bacteriostatic nature of the interaction. emerypharma.comnih.gov

Mechanistic Basis of Observed Synergism or Antagonism

The synergistic or antagonistic effects of antimicrobial combinations stem from the interplay of their individual mechanisms of action. nih.gov

Mechanisms of Synergy:

Sequential Inhibition: Two agents may inhibit different steps in the same essential metabolic pathway.

Inhibition of Inactivating Enzymes: One agent can inhibit an enzyme that would otherwise inactivate the second agent. A classic example is the combination of a β-lactam antibiotic with a β-lactamase inhibitor.

Enhanced Uptake: One agent can increase the permeability of the bacterial cell membrane, facilitating the entry of the second agent. For instance, agents that disrupt the cell wall can enhance the uptake of other antibiotics that target intracellular components. nih.gov

Targeting Different Cellular Processes: Combining drugs that affect different bacterial functions, such as cell wall synthesis and protein synthesis, can lead to a more potent bactericidal effect. nih.gov

Mechanisms of Antagonism:

Inhibition of Uptake: One drug may prevent the cellular uptake of another.

Induction of Resistance Mechanisms: One agent might induce the expression of enzymes or efflux pumps that confer resistance to the second agent.

The specific mechanisms underlying the interactions of Antibacterial Agent 140 (Chloride) with other antibacterials would require dedicated studies. However, given its nature as a ruthenium-based photosensitizer that interacts with lipoteichoic acids in Gram-positive bacteria, potential synergistic partners could include agents that disrupt other cell envelope components or inhibit intracellular processes, which could be more accessible after initial membrane damage by Antibacterial Agent 140 (Chloride) under light irradiation. invivochem.commedchemexpress.com

Interactions with Host Defense Mechanisms (e.g., Phagocytosis, Immune Modulation in in vitro or ex vivo models)

Professional phagocytes are a cornerstone of the innate immune response, responsible for engulfing and destroying invading pathogens. nih.gov The process of phagocytosis involves several steps, including chemotaxis, attachment, engulfment, and intracellular killing. nih.govnih.gov Antimicrobial agents can influence any of these stages.

Some antimicrobial peptides, for example, not only possess direct microbicidal activity but also exhibit immunomodulatory functions, such as recruiting immune cells and modulating inflammatory responses. nih.govubc.ca These peptides can enhance the host's ability to clear infections.

In the context of Antibacterial Agent 140 (Chloride), its interaction with host cells is an important consideration. Studies have shown that it exhibits low toxicity towards HeLa cells, a human cell line, both in the dark and under light irradiation at concentrations effective against bacteria. invivochem.commedchemexpress.com This suggests a degree of selectivity for bacterial cells over host cells.

Further research using in vitro or ex vivo models could elucidate the specific effects of Antibacterial Agent 140 (Chloride) on host immune functions. For instance, an antibiotic protection assay could be used to determine its impact on the phagocytic and bactericidal activities of macrophages. nih.gov Such studies would involve co-culturing phagocytes with bacteria in the presence and absence of Antibacterial Agent 140 (Chloride) and measuring the subsequent bacterial killing. It would also be valuable to investigate its influence on the production of inflammatory mediators by immune cells.

Advanced Research Methodologies and Omics Approaches in Studying Antibacterial Agent 140 Chloride

Transcriptomic Profiling of Bacterial Responses to Antibacterial Agent 140 (Chloride)

Transcriptomic profiling, primarily through RNA sequencing (RNA-Seq), is a powerful method to understand how a novel antibacterial agent affects bacterial gene expression. When bacteria are exposed to a substance like "Antibacterial agent 140 (chloride)," their survival often depends on rapidly altering the transcription of genes to counteract the compound's effects.

A hypothetical study would involve exposing a target bacterial species (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) to a sub-lethal concentration of the agent. Researchers would then extract total RNA at various time points and sequence it. By comparing the gene expression profiles of treated bacteria to untreated controls, a list of differentially expressed genes (DEGs) can be generated. This analysis could reveal that the agent induces genes involved in cell wall stress, efflux pump expression, or DNA repair, providing clues to its mechanism of action and the bacteria's resistance strategies. nih.govnih.govacs.org

Hypothetical Data Table: Differentially Expressed Genes in S. aureus following Exposure to Antibacterial Agent 140 (Chloride)

| Gene | Function | Fold Change | p-value |

|---|---|---|---|

| vraR | Cell wall stress response regulator | +4.5 | <0.001 |

| norA | Efflux pump | +3.2 | <0.005 |

| recA | DNA repair and recombination | +2.8 | <0.01 |

| fabI | Fatty acid synthesis | -3.9 | <0.001 |

Proteomic Analysis of Bacterial Stress Responses and Target Engagement

Proteomics complements transcriptomics by analyzing the changes in protein levels and modifications within the bacterial cell upon exposure to an antibacterial agent. Using techniques like mass spectrometry (MS)-based quantitative proteomics, researchers can identify which proteins are up- or down-regulated in response to "Antibacterial agent 140 (chloride)." nih.govnih.gov

This approach can directly help in identifying the molecular target of the compound. For instance, if the agent inhibits a specific enzyme, that enzyme might be observed in lower abundance or show signs of modification. Furthermore, the analysis can reveal broader stress responses, such as the increased production of heat shock proteins, oxidative stress response proteins, or proteins involved in metabolic shifts. nih.gov

Hypothetical Data Table: Key Protein Abundance Changes in E. coli Treated with Antibacterial Agent 140 (Chloride)

| Protein | Biological Process | Fold Change | Significance |

|---|---|---|---|

| GroEL | Protein folding (stress response) | +3.7 | Highly Significant |

| KatG | Oxidative stress response | +2.9 | Highly Significant |

| MurA | Peptidoglycan biosynthesis | -5.1 | Highly Significant |

| AccA | Fatty acid biosynthesis | -4.3 | Significant |

Metabolomic Fingerprinting of Perturbed Bacterial Metabolic Pathways

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and tissues. By using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, a "metabolic fingerprint" of the bacteria can be created. nih.govnih.gov When bacteria are treated with "Antibacterial agent 140 (chloride)," this fingerprint will change, indicating which metabolic pathways have been disrupted.

For example, a significant decrease in key intermediates of the citric acid cycle or fatty acid biosynthesis could suggest that the agent targets energy production or cell membrane synthesis. nih.gov This provides a functional readout of the physiological state of the cell and can uncover unexpected mechanisms of action or off-target effects.

Hypothetical Data Table: Altered Metabolites in P. aeruginosa Exposed to Antibacterial Agent 140 (Chloride)

| Metabolite | Pathway | Relative Abundance Change | p-value |

|---|---|---|---|

| Citrate | Citric Acid Cycle | -60% | <0.001 |

| Succinate | Citric Acid Cycle | -55% | <0.001 |

| ATP | Energy Metabolism | -75% | <0.001 |

| UDP-N-acetylmuramic acid | Peptidoglycan Synthesis | -80% | <0.001 |

Genomic and Metagenomic Sequencing for Resistance Gene Identification and Community Impact

Genomic sequencing is crucial for identifying the genetic basis of resistance to antibacterial agents. mdpi.comnih.gov In a research setting, bacteria would be exposed to increasing concentrations of "Antibacterial agent 140 (chloride)" over time to select for resistant mutants. The genomes of these resistant strains would then be sequenced and compared to the original, sensitive strain. nih.gov This comparative genomic analysis can pinpoint specific mutations in genes—for example, those encoding the drug's target or efflux pumps—that confer resistance. nih.gov

Metagenomic sequencing would be used to study the impact of the agent on a complex microbial community, such as the gut microbiota. By analyzing the total DNA from a community before and after exposure, researchers could determine if the agent selectively kills certain species, leading to dysbiosis, or if it promotes the spread of resistance genes among different bacteria.

High-Throughput Screening for Modulators of Antibacterial Agent 140 (Chloride) Activity

High-throughput screening (HTS) is an automated method used to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govnih.gov In the context of "Antibacterial agent 140 (chloride)," HTS could be used to identify molecules that act as modulators of its activity.

Two main types of screens could be performed:

Synergizer Screen: A screen to find compounds that, when combined with a sub-lethal dose of "Antibacterial agent 140 (chloride)," become effective at killing the bacteria. This could identify compounds that inhibit resistance mechanisms, such as efflux pumps.

Antagonist Screen: A screen to find compounds that block the activity of the antibacterial agent. This can be useful for identifying the agent's target through competitive binding assays.

The results of such screens are typically analyzed to identify "hits"—compounds that produce the desired effect—which are then subjected to further validation and study.

Hypothetical Data Table: HTS for Synergistic Compounds with Antibacterial Agent 140 (Chloride)

| Compound ID | Compound Class | Synergy Score (Z-score) | Target Pathway (Hypothesized) |

|---|---|---|---|

| C-0451 | Flavonoid | 3.5 | Efflux Pump Inhibition |

| C-1123 | Thiazole | 3.1 | Cell Wall Synthesis |

| C-2078 | Piperidine | 2.9 | Efflux Pump Inhibition |

Table of Compounds Mentioned

| Compound Name |

|---|

| Antibacterial agent 140 (chloride) |

| ATP |

| Cadaverine |

| Citrate |

| Succinate |

Computational and in Silico Approaches to Antibacterial Agent 140 Chloride Research

Molecular Docking and Molecular Dynamics Simulations

There is no specific information available in the searched results detailing molecular docking or molecular dynamics (MD) simulations performed on Antibacterial Agent 140 (Chloride).

In the broader context of ruthenium-based antibacterial agents, these computational techniques are crucial. For instance, comprehensive computational studies on other Ru(II)-based photosensitizers have utilized Density Functional Theory (DFT), Time-Dependent DFT (TDDFT), and MD simulations to investigate their structural features and interactions with biological targets like DNA. nih.gov Such simulations help elucidate how these complexes bind to and damage bacterial components. For similar compounds, MD simulations can provide insights into their interaction with bacterial membranes, a key aspect of their antibacterial activity.

De Novo Drug Design and Virtual Screening

No specific details on de novo drug design or virtual screening campaigns leading to or involving Antibacterial Agent 140 (Chloride) were found in the available literature.

Generally, virtual screening is a powerful tool used to identify novel antibacterial agents from large compound libraries. researchgate.net For related classes of compounds, such as other ruthenium complexes, virtual screening could be employed to identify derivatives with enhanced activity or improved properties by screening against known bacterial targets. researchgate.netacs.org De novo design algorithms could similarly be used to construct novel ruthenium-based compounds with optimized antibacterial characteristics.

Bioinformatics Approaches for Target Identification and Validation

There is no information in the search results regarding the use of bioinformatics tools for the identification or validation of the specific molecular target of Antibacterial Agent 140 (Chloride), beyond the experimentally identified interaction with lipoteichoic acid (LTA). invivochem.com

In the development of novel antibacterial agents, bioinformatics plays a critical role in identifying and validating essential bacterial targets. acs.org This can involve comparative genomics to find proteins that are essential for bacterial survival but absent in humans, or analyzing metabolic pathways to find critical nodes that can be inhibited. For a compound like Antibacterial Agent 140 (Chloride), bioinformatics could be used to further investigate the interaction with LTA and explore other potential downstream targets affected by this interaction.

An in-depth exploration of the future research trajectories for the novel compound, Antibacterial agent 140 (chloride), reveals several critical areas of investigation essential for elucidating its full potential and anticipating challenges in its development. As a first-in-class ruthenium-based photosensitizer with aggregation-induced emission (AIEgen) properties, this agent presents a unique mechanism for both detecting and treating Gram-positive bacteria through its interaction with lipoteichoic acid (LTA). The following sections outline key future directions and unexplored avenues of research that are paramount for its continued development.

Q & A

Q. What experimental designs optimize the study of synergistic effects between Agent 140 and conventional antibiotics?

- Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, combine Agent 140 with β-lactams or fluoroquinolones and assess synergy via time-kill curves. Include controls for solvent interference and pH effects. Reference combinatorial dosing tables from LPS-antibacterial agent interaction studies . Advanced statistical tools (e.g., response surface methodology) can model non-linear interactions .

Q. How can environmental variables (e.g., chloride concentration, pH) be controlled to isolate Agent 140’s antibacterial mechanism in complex matrices?

- Methodological Answer: Design factorial experiments to test variables independently. For example, use buffered solutions with fixed chloride levels (e.g., 0.1–1.0 M NaCl) and measure ROS production via electron paramagnetic resonance (EPR). Correlate findings with bacterial inactivation rates and membrane damage metrics (e.g., lipid peroxidation assays) . Utilize multivariate regression to identify dominant factors .

Data Analysis and Reporting Guidelines

Q. How should researchers address variability in Agent 140’s performance across bacterial strains?

- Methodological Answer: Perform strain-specific genomic analysis (e.g., whole-genome sequencing) to identify resistance genes (e.g., efflux pumps, membrane modification genes). Compare with phenotypic data (e.g., MICs, ROS sensitivity) to build predictive models. Cross-reference with existing antibacterial classification frameworks to contextualize strain-specific responses .

Q. What are the key elements for reporting Agent 140’s efficacy in compliance with academic journal standards?

- Methodological Answer: Follow ICMJE guidelines for detailing chemical agents (e.g., purity, manufacturer, storage conditions) . Use tables to summarize dose-response data (e.g., Table 1 in ) and ensure figures are self-explanatory with bilingual captions (English/Chinese) as per Chromatography journal standards . For graphical abstracts, prioritize simplicity and avoid overloading with chemical structures .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.